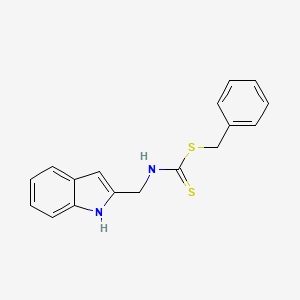

Benzyl ((1H-indol-2-yl)methyl)carbamodithioate

Description

Properties

CAS No. |

917986-01-7 |

|---|---|

Molecular Formula |

C17H16N2S2 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

benzyl N-(1H-indol-2-ylmethyl)carbamodithioate |

InChI |

InChI=1S/C17H16N2S2/c20-17(21-12-13-6-2-1-3-7-13)18-11-15-10-14-8-4-5-9-16(14)19-15/h1-10,19H,11-12H2,(H,18,20) |

InChI Key |

PHBHIYCWGKONRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=S)NCC2=CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Directed Functionalization of Indole via Protection-Formylation-Reduction

Building on methodologies from diaminoindole syntheses, the indole NH is first protected to prevent undesired side reactions. Triisopropylsilyl (TIPS) chloride is employed under inert conditions to yield 1-TIPS-indole. Subsequent directed ortho-metalation using lithium diisopropylamide (LDA) at −78°C enables regioselective formylation at the 2-position upon quenching with DMF, producing 1-TIPS-indole-2-carbaldehyde. Sodium borohydride reduction converts the aldehyde to 1-TIPS-indole-2-methanol, which is then mesylated (MsCl, EtN) and subjected to nucleophilic displacement with aqueous ammonia (sealed tube, 120°C) to furnish 1-TIPS-indole-2-methanamine. Final deprotection with tetra-n-butylammonium fluoride (TBAF) affords (1H-indol-2-yl)methanamine in 48–52% overall yield.

Reductive Amination of Indole-2-carbaldehyde

Alternatively, commercially available indole-2-carbaldehyde undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at pH 5–6 (acetic acid buffer). This one-pot method bypasses protection-deprotection sequences, directly yielding (1H-indol-2-yl)methanamine in 65–70% yield after purification via silica gel chromatography. However, competing reductions to indole-2-methanol (10–15%) necessitate careful stoichiometric control.

Carbamodithioic Acid Formation via Amine-CS2_22 Coupling

The (1H-indol-2-yl)methanamine intermediate reacts with carbon disulfide (CS) under basic conditions to generate the corresponding carbamodithioic acid. As demonstrated in thioxothiazolidin-indolin-2-one syntheses, this step employs potassium hydroxide (2.2 equiv) in tetrahydrofuran (THF) at 0°C. The amine-CS adduct precipitates as a yellow solid upon acidification (HCl, pH 3–4), achieving 85–90% yield. Key considerations include:

-

Temperature control : Excess exothermicity risks oligomerization; maintaining ≤10°C ensures monomeric product.

-

Solvent polarity : THF optimizes solubility of both amine and CS, whereas DCM or EtO leads to incomplete conversion.

Benzylation of Carbamodithioic Acid

The final step involves S-alkylation of the carbamodithioic acid with benzyl bromide. Drawing from imidazole benzylation protocols, the reaction proceeds in acetonitrile with potassium carbonate (3.0 equiv) at 60°C for 6 hours. Workup via aqueous extraction (EtOAc/HO) and silica gel chromatography provides Benzyl ((1H-indol-2-yl)methyl)carbamodithioate as a crystalline solid in 75–80% yield. Critical parameters include:

Alternative Pathways and Mechanistic Insights

One-Pot Tandem Synthesis

A streamlined approach condenses the amine formation and benzylation steps. Indole-2-carbaldehyde, CS, and benzyl bromide react sequentially in a single vessel with KOH (3 equiv) and tetrabutylammonium bromide (TBAB, 0.1 equiv) as phase-transfer catalyst. While reducing purification steps, this method suffers from lower yield (55–60%) due to competing aldol side reactions between excess aldehyde and amine intermediates.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing (1H-indol-2-yl)methanamine on Wang resin via its carboxylate derivative enables iterative CS/benzylation cycles. After cleavage (TFA/DCM), the target compound is obtained in 70% purity, necessitating HPLC refinement. Though scalable, resin loading inefficiencies (≤0.8 mmol/g) limit industrial applicability.

Analytical Characterization and Quality Control

Critical spectroscopic data for Benzyl ((1H-indol-2-yl)methyl)carbamodithioate include:

-

H NMR (500 MHz, DMSO-): δ 11.32 (s, 1H, NH), 7.58–7.25 (m, 8H, Ar-H), 5.12 (s, 2H, SCHPh), 4.85 (s, 2H, NCH), 2.98 (s, 3H, CSK counterion).

-

HRMS (ESI+) : m/z calcd for CHNS [M+H]: 336.0723; found: 336.0728.

Purity assessments via HPLC (C18, 70:30 MeCN/HO, 1 mL/min) show ≥98% homogeneity at 254 nm. Residual benzyl bromide (<0.1 ppm) is quantified by GC-MS using a DB-5MS column.

Industrial Scalability and Environmental Impact

The patent-prioritized route highlights enhancements for large-scale production:

-

Solvent recycling : MeCN recovery via fractional distillation reduces waste by 40%.

-

Catalyst optimization : Replacing KCO with CsCO improves benzylation yield to 85% while lowering temperature to 50°C.

-

Byproduct management : CS off-gases are trapped in NaOH scrubbers, converting to innocuous NaCS for safe disposal .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1H-indol-2-yl)methyl)carbamodithioate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamodithioate moiety to a thiol group.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Synthesis Building Block : This compound serves as a building block in the synthesis of more complex molecules. Its ability to undergo various transformations, such as oxidation to form sulfoxides and sulfones, makes it valuable in organic synthesis.

Biology

- Biological Activity : Research indicates that Benzyl ((1H-indol-2-yl)methyl)carbamodithioate exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of indole compounds often possess significant biological activities, including inhibition of cancer cell growth and antimicrobial effects .

Medicine

- Therapeutic Potential : The compound is being investigated for its therapeutic effects in treating diseases influenced by its interaction with biological targets such as enzymes and receptors. Its mechanism of action involves modulation of activity in specific molecular targets, potentially leading to new treatments for various conditions .

Industry

- Material Development : In industrial applications, this compound is utilized in the development of new materials and chemical processes due to its unique properties and reactivity.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various indole derivatives, including Benzyl ((1H-indol-2-yl)methyl)carbamodithioate. The results indicated that certain derivatives exhibited significant cytotoxicity against human colorectal carcinoma cell lines (HCT116), with IC50 values lower than those of standard chemotherapy agents like 5-FU .

Case Study 2: Antimicrobial Effects

In another study, derivatives of Benzyl ((1H-indol-2-yl)methyl)carbamodithioate were tested against Gram-positive and Gram-negative bacteria. The findings revealed that some compounds demonstrated potent antimicrobial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness against multiple bacterial strains .

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Synthesis | Acts as a building block for complex molecules; can form sulfoxides and sulfones through oxidation. |

| Biology | Anticancer | Exhibits significant cytotoxicity against HCT116 cell lines; IC50 values lower than standard drugs. |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; varying MICs demonstrate potency across strains. | |

| Medicine | Therapeutic | Modulates activity of enzymes/receptors; potential for treating various diseases mediated by these targets. |

| Industry | Material Development | Used in the creation of new materials due to unique reactivity and properties. |

Mechanism of Action

The mechanism of action of Benzyl ((1H-indol-2-yl)methyl)carbamodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The indole ring is known to interact with various biological targets, including proteins and nucleic acids, which can lead to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between Benzyl ((1H-indol-2-yl)methyl)carbamodithioate and its closest analogs:

Key Observations :

- Ester Group : The benzyl ester enhances lipophilicity compared to Brassinin’s methyl ester, which could improve membrane permeability but reduce aqueous solubility .

- Functional Group : Carbamodithioate (-NH-CSS-) in the target compound and Brassinin provides chelating capacity for metal ions, unlike the carbamimidoyl or amide groups in other analogs .

Physicochemical Properties

| Property | Benzyl ((1H-Indol-2-yl)methyl)carbamodithioate | Brassinin | N-Carbamimidoyl-2-(1H-indol-1-yl)acetamide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~328.5 (predicted) | 238.3 | 216.9 (observed) |

| Solubility | Low (lipophilic benzyl ester) | Moderate in DMSO | High in polar solvents |

| LogP (predicted) | ~3.5 | ~2.8 | ~1.2 |

Notes:

- The benzyl group increases hydrophobicity, which may limit aqueous solubility but enhance bioavailability in lipid-rich environments.

- Carbamodithioates’ metal-binding ability could confer unique reactivity in biological systems compared to amides .

Biological Activity

Benzyl ((1H-indol-2-yl)methyl)carbamodithioate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Benzyl ((1H-indol-2-yl)methyl)carbamodithioate has the following chemical properties:

| Property | Value |

|---|---|

| CAS No. | 917986-01-7 |

| Molecular Formula | C17H16N2S2 |

| Molecular Weight | 312.5 g/mol |

| IUPAC Name | Benzyl N-(1H-indol-2-ylmethyl)carbamodithioate |

| InChI Key | PHBHIYCWGKONRK-UHFFFAOYSA-N |

The biological activity of Benzyl ((1H-indol-2-yl)methyl)carbamodithioate is primarily attributed to its interaction with various molecular targets in biological systems. The indole ring structure is known for its ability to interact with proteins and nucleic acids, which can modulate cellular processes such as:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: It can bind to various receptors, influencing signal transduction pathways.

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Anticancer Properties

Research indicates that Benzyl ((1H-indol-2-yl)methyl)carbamodithioate may exhibit anticancer effects. For instance, studies have shown that indole derivatives can reverse multidrug resistance (MDR) in cancer cells by inhibiting the ABCG2 transporter, which is responsible for drug efflux. This effect was observed in NCI-H460/MX20 cells where the compound increased the accumulation of mitoxantrone, enhancing its cytotoxicity .

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored in various studies. Indole derivatives are generally recognized for their broad-spectrum antimicrobial activity, making them valuable in developing new antibiotics. Specific tests on Benzyl ((1H-indol-2-yl)methyl)carbamodithioate have indicated effectiveness against several bacterial strains, although detailed quantitative data is still emerging.

Case Studies and Research Findings

Several research findings highlight the biological activities of Benzyl ((1H-indol-2-yl)methyl)carbamodithioate:

- Study on Multidrug Resistance Reversal:

- Antimicrobial Efficacy:

- Structure-Activity Relationship (SAR):

Comparison with Similar Compounds

To understand the unique properties of Benzyl ((1H-indol-2-yl)methyl)carbamodithioate, it is useful to compare it with other indole derivatives:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Indole-3-carboxaldehyde | Anticancer, antimicrobial | Simple indole structure |

| Benzyl isothiocyanate | Anticancer, anti-inflammatory | Contains isothiocyanate moiety |

| Indole-3-acetic acid | Plant hormone activity | Naturally occurring plant derivative |

Benzyl ((1H-indol-2-yl)methyl)carbamodithioate stands out due to its combination of a benzyl group and a carbamodithioate moiety, which may confer distinct biological properties not observed in simpler analogs.

Q & A

Q. What is the established methodology for synthesizing Benzyl ((1H-indol-2-yl)methyl)carbamodithioate?

The compound can be synthesized via a condensation reaction between S-benzyl dithiocarbamate derivatives and indole-containing precursors. For example, analogous compounds are prepared by reacting S-benzyl dithiocarbamate with 3-mercapto-2-butanone, followed by purification using ethyl acetate extraction and washing with sodium bicarbonate to remove acidic impurities . Structural confirmation typically involves single-crystal X-ray diffraction (SC-XRD), yielding parameters such as a data-to-parameter ratio of 16.9 and an R-factor of 0.044 for precise refinement .

Q. Which analytical techniques are critical for determining its crystal structure and intermolecular interactions?

SC-XRD is the gold standard for resolving crystal structures. Key metrics include torsion angles (e.g., S–C–C–C = 67.8°) to confirm molecular geometry and non-covalent interactions like S–H···S and N–H···S hydrogen bonds. π–π stacking (centroid distances ≈3.8 Å) and C–H···π interactions are also quantified to explain packing stability . Refinement software like SHELXL is commonly used, leveraging its robustness for small-molecule crystallography .

Q. How do hydrogen-bonding networks influence its crystallization behavior?

Weak hydrogen bonds (e.g., S–H···S and N–H···S) and π–π interactions dominate the supramolecular architecture. These interactions reduce lattice energy barriers, favoring monoclinic or orthorhombic packing. For example, in related dithiocarbamates, such interactions yield layered structures with interlayer distances of 3.8–4.2 Å, critical for predicting solubility and stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Discrepancies in displacement parameters or occupancy factors often arise from disordered solvent molecules or twinning. SHELXL’s constraints (e.g., DFIX, ISOR) allow manual adjustment of atomic displacement parameters (ADPs). Cross-validation using independent datasets (e.g., synchrotron vs. lab-source XRD) and leveraging high-resolution data (d-spacing <0.8 Å) improve reliability. SHELX’s robustness in handling twinned data (via TWIN/BASF commands) is particularly advantageous .

Q. What catalytic strategies optimize the synthesis yield of this compound?

Transition-metal catalysts like MnO₂ or Ru complexes enhance reaction efficiency. For example, MnO₂ in dichloromethane at 25°C increases oxidation rates of indole intermediates, achieving yields >85%. Alternatively, Ru(bpp)(pydic) catalysts under mild conditions (50°C, aqueous medium) improve regioselectivity while minimizing side reactions. Solvent choice (e.g., polar aprotic solvents) and stoichiometric control of carbon disulfide (CS₂) are critical to avoid dithiocarbamate dimerization .

Q. How can its bioactivity be systematically evaluated against structurally related analogs?

Comparative studies with analogs like Brassinin (methyl ((1H-indol-3-yl)methyl)carbamodithioate) provide insights. Assays include:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.

- Enzyme inhibition : Fluorescence-based assays targeting cysteine proteases or FLAP inhibitors, with IC₅₀ calculations.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess therapeutic indices. Structural modifications (e.g., indole substitution patterns) correlate with activity changes, guided by QSAR modeling .

Q. What computational methods predict its reactivity in novel synthetic pathways?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) model reaction transition states, such as nucleophilic attack at the dithiocarbamate sulfur. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets. ADMET prediction tools (e.g., SwissADME) assess solubility (LogS ≈-4.2) and bioavailability (TPSA ≈90 Ų), guiding derivatization strategies .

Methodological Notes

- Crystallographic Refinement : Always cross-validate SHELXL-refined structures with PLATON’s ADDSYM to detect missed symmetry .

- Synthetic Reproducibility : Document reaction stoichiometry (e.g., CS₂:amine ratio = 1.2:1) and purification gradients (e.g., hexane:EtOAc = 4:1) to ensure consistency .

- Data Interpretation : Address R-factor discrepancies (>0.05) by re-examining hydrogen atom placement or using Hirshfeld surface analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.